![molecular formula C13H17F2NO2 B13330621 N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C13H17F2NO2 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, along with a difluoromethoxy and an ethoxy group on the phenyl ring .
Preparation Methods
The synthesis of N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine involves several steps. One common synthetic route includes the reaction of 4-(difluoromethoxy)-3-ethoxybenzyl chloride with cyclopropanamine under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine can be compared with similar compounds such as N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine and this compound hydrochloride. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H17F2NO2 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17F2NO2/c1-2-17-12-7-9(8-16-10-4-5-10)3-6-11(12)18-13(14)15/h3,6-7,10,13,16H,2,4-5,8H2,1H3 |
InChI Key |
FNKYJIXUDWRHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CC2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


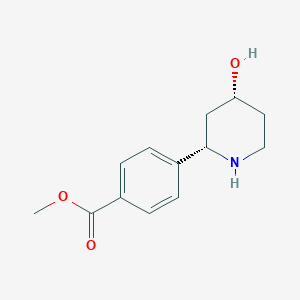
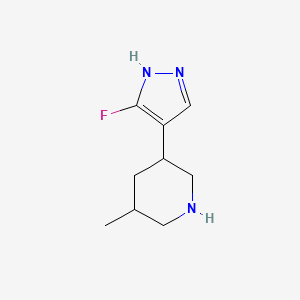
![3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13330558.png)
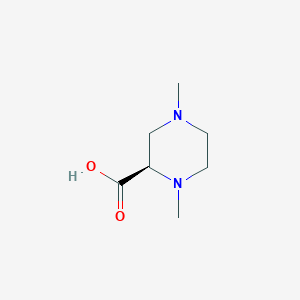
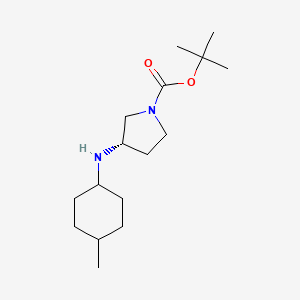
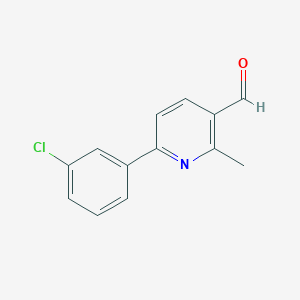
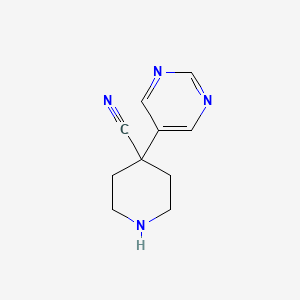
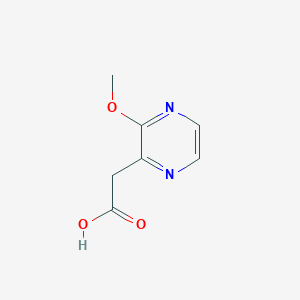
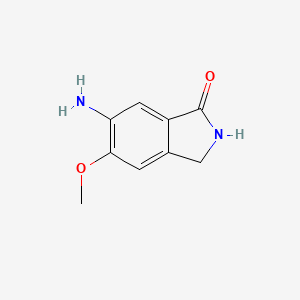
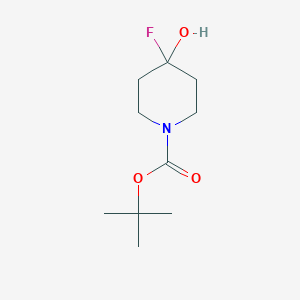
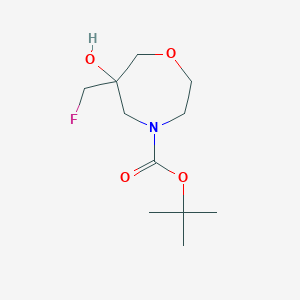
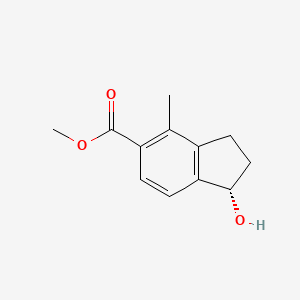
![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
